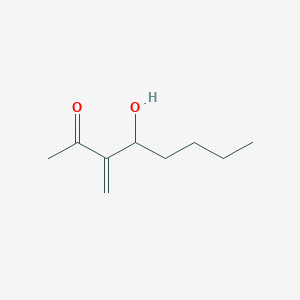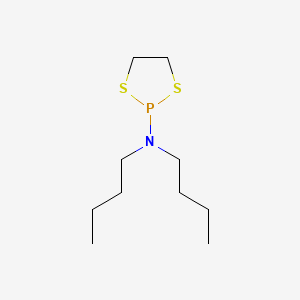![molecular formula C30H51Al B14453640 Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]alumane CAS No. 77480-10-5](/img/structure/B14453640.png)
Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]alumane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tris[(6,6-dimethylbicyclo[311]heptan-2-yl)methyl]alumane is a complex organoaluminum compound It is characterized by the presence of three 6,6-dimethylbicyclo[311]heptan-2-yl groups attached to an aluminum center
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]alumane typically involves the reaction of aluminum trichloride with 6,6-dimethylbicyclo[3.1.1]heptan-2-ylmethyl lithium. The reaction is carried out in an inert atmosphere, often under nitrogen or argon, to prevent oxidation. The reaction mixture is usually stirred at low temperatures to control the exothermic nature of the reaction. After the reaction is complete, the product is purified through recrystallization or distillation.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. The purification process may involve advanced techniques such as column chromatography or high-performance liquid chromatography (HPLC) to ensure high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]alumane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form aluminum oxides and other by-products.
Reduction: It can be reduced under specific conditions to yield different organoaluminum species.
Substitution: The 6,6-dimethylbicyclo[3.1.1]heptan-2-yl groups can be substituted with other organic groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like oxygen or hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like Grignard reagents. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aluminum oxides, while substitution reactions can produce a variety of organoaluminum compounds with different organic groups attached.
Applications De Recherche Scientifique
Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]alumane has several scientific research applications:
Chemistry: It is used as a catalyst in organic synthesis, particularly in polymerization reactions.
Biology: The compound is studied for its potential use in drug delivery systems due to its ability to form stable complexes with various biomolecules.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of high-performance materials, including advanced polymers and coatings.
Mécanisme D'action
The mechanism by which Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]alumane exerts its effects involves the interaction of the aluminum center with various substrates. The aluminum atom acts as a Lewis acid, accepting electron pairs from nucleophiles. This interaction facilitates various chemical transformations, including polymerization and complexation reactions. The molecular targets and pathways involved depend on the specific application and the nature of the substrates used.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Tris(2-methylpropyl)aluminum
- Tris(2-ethylhexyl)aluminum
- Tris(2,2-dimethylpropyl)aluminum
Uniqueness
Tris[(6,6-dimethylbicyclo[3.1.1]heptan-2-yl)methyl]alumane is unique due to the presence of the 6,6-dimethylbicyclo[3.1.1]heptan-2-yl groups, which impart distinct steric and electronic properties. These properties influence the compound’s reactivity and stability, making it suitable for specific applications where other organoaluminum compounds may not be effective.
Propriétés
Numéro CAS |
77480-10-5 |
|---|---|
Formule moléculaire |
C30H51Al |
Poids moléculaire |
438.7 g/mol |
Nom IUPAC |
tris[(6,6-dimethyl-2-bicyclo[3.1.1]heptanyl)methyl]alumane |
InChI |
InChI=1S/3C10H17.Al/c3*1-7-4-5-8-6-9(7)10(8,2)3;/h3*7-9H,1,4-6H2,2-3H3; |
Clé InChI |
RMLQLLZGXSUJBK-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2CCC(C1C2)C[Al](CC3CCC4CC3C4(C)C)CC5CCC6CC5C6(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



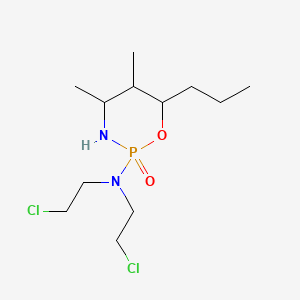
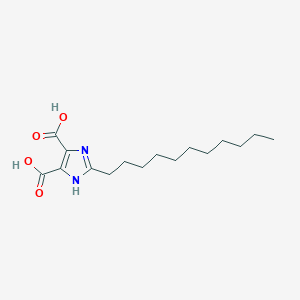

![3-Oxo-8-oxabicyclo[3.2.1]octan-6-yl 2,2-dimethylpropanoate](/img/structure/B14453582.png)
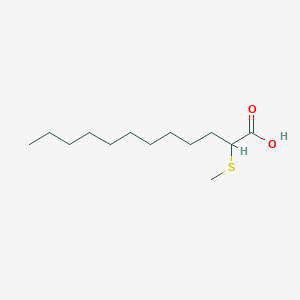
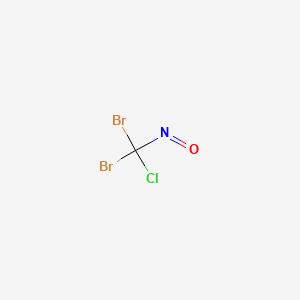

![4-[2-(3,3-Dimethylbicyclo[2.2.1]heptan-2-yl)ethyl]-2,6-dimethylmorpholine](/img/structure/B14453604.png)

